molecular formula C20H24N4OS B2927765 (E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2034896-59-6

(E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2927765
CAS RN: 2034896-59-6
M. Wt: 368.5
InChI Key: FAGMGXXRIFNGOT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibition

Research has demonstrated that analogs of the compound , specifically 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine acrylamides, act as potent pan-erbB tyrosine kinase inactivators. These compounds have been studied for their irreversible inhibition of the epidermal growth factor receptor (EGFR), with one derivative (CI-1033) advancing to clinical trials. The structural modifications at the acrylamide moiety have been explored to enhance solubility and efficacy against EGFR phosphorylation and tumor cell autophosphorylation, indicating a promising direction for cancer therapy research (Smaill et al., 2001).

Antibacterial and Anticancer Evaluation

Another study focused on synthesizing new heterocyclic compounds, including those with acrylamide functionalities, demonstrated significant antibacterial and anticancer activities. These synthesized compounds, through various structural alterations, exhibited potent activities against S. aureus and a broad range of tumor cell lines, highlighting their potential as therapeutic agents (Bondock & Gieman, 2015).

Antipsychotic Potential

Compounds containing heterocyclic carboxamides, similar in structure to the chemical , have been synthesized and evaluated for their potential antipsychotic properties. These analogs have demonstrated potent in vitro binding to dopamine and serotonin receptors and in vivo efficacy in antagonizing certain behavioral effects in mice models. The findings suggest these derivatives as promising candidates for the development of new antipsychotic medications (Norman et al., 1996).

Prostate Cancer Research

A study evaluating quinolinyl acrylate derivatives against human prostate cancer cells (PC-3 and LNCaP) in vitro and in vivo demonstrated that specific compounds reduced cell viability, adhesion, migration, invasion, and neoangiogenesis. These results underline the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer (Rodrigues et al., 2012).

properties

IUPAC Name

(E)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-19(8-7-16-4-3-13-26-16)23-15-9-11-24(12-10-15)20-17-5-1-2-6-18(17)21-14-22-20/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,23,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGMGXXRIFNGOT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.